molecular formula C19H16ClN3O3S B2363191 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 851129-57-2

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2363191
CAS RN: 851129-57-2
M. Wt: 401.87
InChI Key: SYMVFNKXOIHUEL-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Potential

The compound 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, closely related to the compound , has demonstrated significant antioxidant potential. The compound's reducing potential, translated into antioxidant activity, was explored, revealing substantial antioxidant properties. Various assays indicated strong radical scavenging and endogenous defense system-inducing activities. It was found to interact effectively with protein tyrosine kinase 2-β and glutathione reductase, suggesting a potential role in abrogating oxidation by inducing endogenous defense systems and preventing radical chain reactions (Shehzadi et al., 2018).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to 1,3,4-oxadiazoles. For example, novel indole compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole moiety were synthesized and screened for antimicrobial activity against various bacteria (Gadegoni & Manda, 2013). Furthermore, a series of oxadiazoles derived from phenylpropionohydrazides exhibited anti-bacterial and anti-fungal activity, with specific substitutions enhancing their antimicrobial potential (Fuloria et al., 2009).

Antituberculosis Activity

Compounds structurally similar to 1,3,4-oxadiazoles have been synthesized and evaluated for their antituberculosis activity. For instance, a series of 3-heteroarylthioquinoline derivatives were synthesized and found to be effective against Mycobacterium tuberculosis, with some derivatives showing promising activity levels and no toxic effects against mouse fibroblasts (Chitra et al., 2011).

Inhibitory Effects on HIV-1 Replication

N-arylsulfonyl derivatives related to 1,3,4-oxadiazoles have been identified as potent inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds showed promising activity and therapeutic index values, indicating their potential as HIV-1 replication inhibitors with minimal cytotoxicity (Che et al., 2015).

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-14-5-7-15(8-6-14)25-11-17-21-22-19(26-17)27-12-18(24)23-10-9-13-3-1-2-4-16(13)23/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMVFNKXOIHUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

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